N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide
説明
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide is a synthetic organic compound characterized by a tetrahydroisoquinoline core substituted with a cyclopropanecarbonyl group at the 2-position and a 4-fluorobenzamide moiety at the 7-position. This compound is structurally related to bioactive molecules targeting neurological or metabolic pathways, though its specific biological activity remains under investigation. Its synthesis likely involves multi-step reactions, such as Friedel-Crafts acylation, nucleophilic substitutions, and amide coupling, as inferred from analogous compounds in the literature .
特性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-17-6-3-14(4-7-17)19(24)22-18-8-5-13-9-10-23(12-16(13)11-18)20(25)15-1-2-15/h3-8,11,15H,1-2,9-10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJJJNORFBJRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide is a compound of interest due to its potential biological activities. This article reviews the available literature focusing on its synthesis, biological activity, and the mechanisms through which it operates.
- Molecular Formula : C23H20N2O4
- Molecular Weight : 388.423 g/mol
- CAS Number : 1207006-54-9
Synthesis
The compound can be synthesized through various chemical reactions involving cyclopropanecarbonyl derivatives and tetrahydroisoquinoline structures. The synthesis typically involves the formation of amide bonds and may require specific reagents to enhance yield and purity.
Antitumor Activity
Recent studies have indicated that compounds similar to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide exhibit promising antitumor properties. For instance, derivatives with benzimidazole and benzothiazole structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung cancer) with IC50 values ranging from 2.12 to 6.75 µM depending on the structural modifications .
| Cell Line | IC50 (µM) | Assay Format |
|---|---|---|
| A549 | 2.12 ± 0.21 | 2D |
| HCC827 | 5.13 ± 0.97 | 2D |
| NCI-H358 | 0.85 ± 0.05 | 2D |
These results suggest that the compound could be a candidate for further development as an antitumor agent.
The proposed mechanism for the antitumor activity includes binding to DNA in the minor groove, which disrupts replication and transcription processes in cancer cells . Additionally, structural modifications such as the introduction of fluorine atoms have been shown to enhance binding affinity and selectivity towards cancerous cells while reducing toxicity towards normal cells.
Case Studies
- Case Study on Antitumor Efficacy :
-
Cholinesterase Inhibition :
- Another study focused on derivatives of 4-fluorobenzoic acid and tetrahydroacridine, revealing that modifications similar to those in N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide could lead to effective inhibition of cholinesterases with potential implications for treating neurodegenerative diseases .
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, enabling comparative analysis of substituent effects on physicochemical and biological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Lipophilicity: The trifluoromethyl group in the analog increases molecular weight (388.4 vs. 368.4) and lipophilicity compared to the target compound’s fluorine atom. This may enhance membrane permeability but reduce solubility.
Electronic and Steric Modifications: The 4-fluorobenzamide in the target compound provides moderate electron-withdrawing effects, which could stabilize the amide bond against hydrolysis.
Metabolic Stability: The cyclopropane ring in the target compound and analogs is expected to confer metabolic stability by resisting oxidative degradation.
Biological Implications :
- Sulfonamide-containing analogs (e.g., ) are common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting possible applications in targeting proteases or receptors.
- Trimethoxybenzamide derivatives (e.g., ) are prevalent in anticancer and antimicrobial agents, indicating divergent biological pathways compared to fluorinated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
